2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile

Lipophilicity Drug Design ADME

2-[1-(3-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile (CAS 1280520-89-9) is a poly-substituted pyrazole derivative bearing a 3-chlorophenyl group at N1, a trifluoromethyl group at C5, and an acetonitrile side chain at C4. This specific substitution pattern defines it as a versatile small-molecule scaffold within the broader 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-acetonitrile class.

Molecular Formula C12H7ClF3N3
Molecular Weight 285.65 g/mol
CAS No. 1280520-89-9
Cat. No. B1422353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile
CAS1280520-89-9
Molecular FormulaC12H7ClF3N3
Molecular Weight285.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)N2C(=C(C=N2)CC#N)C(F)(F)F
InChIInChI=1S/C12H7ClF3N3/c13-9-2-1-3-10(6-9)19-11(12(14,15)16)8(4-5-17)7-18-19/h1-3,6-7H,4H2
InChIKeyHSJAFRHAAKLXGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(3-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile (CAS 1280520-89-9): A Differentiated Pyrazole-Acetonitrile Building Block for Life Science Procurement


2-[1-(3-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile (CAS 1280520-89-9) is a poly-substituted pyrazole derivative bearing a 3-chlorophenyl group at N1, a trifluoromethyl group at C5, and an acetonitrile side chain at C4 [1]. This specific substitution pattern defines it as a versatile small-molecule scaffold within the broader 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-acetonitrile class. Its computed XLogP3 of 3.1 indicates significant lipophilicity imparted by the trifluoromethyl and chlorophenyl moieties, a property often correlated with enhanced membrane permeability in biological systems [1]. This compound is primarily procured as a research intermediate or building block for the synthesis of more complex, biologically active molecules.

Why Generic 1-Aryl-Pyrazole-4-Acetonitriles Cannot Substitute for CAS 1280520-89-9 in Structure-Activity Relationship (SAR) Studies


Direct substitution with a generic or closely related analog, such as 1,3-dimethyl-1H-pyrazole-4-acetonitrile or 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile, is highly inadvisable for procurement decisions driven by SAR or target-specific lead optimization. The specific combination of a *meta*-chloro substituent on the N1-phenyl ring with a C5-trifluoromethyl group creates a unique and non-interchangeable electronic and steric environment [1]. The strong electron-withdrawing effect of the 5-CF3 group distinctly polarizes the pyrazole ring, modulating the reactivity of the C4-acetonitrile handle, which is not replicated by analogs with 3-CF3, 4-Cl, or unsubstituted phenyl rings [1]. Even a positional isomer, such as moving the chlorine from the *meta* to the *para* position, alters the molecular dipole and potential target interactions, leading to profoundly different biological or physicochemical outcomes.

Quantitative Evidence Guide for the Differentiation of 2-[1-(3-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile


Differentiated Lipophilicity (XLogP3) Compared to Non-Chlorinated and Isosteric Analogs

The target compound's computed XLogP3 value of 3.1 offers a quantifiable differentiation point for procurement decisions based on predicted ADME profiles. This value is significantly higher than the non-chlorinated or less-substituted analogs commonly available. The introduction of the 3-chloro substituent directly increases lipophilicity compared to an unsubstituted phenyl analog, enhancing predicted membrane permeability [1].

Lipophilicity Drug Design ADME Physicochemical Properties

Synthetic Efficiency: High-Yield One-Step Synthesis from a Patented Protocol

A patented synthetic route for this specific compound reports yields of up to 99.2% via a direct, one-step substitution reaction. This is a critical differentiator for procurement, as high-yield synthetic routes often correlate with lower production costs, higher available purity, and more reliable supply for scale-up . This contrasts with alternative methodologies for analogous pyrazole-4-acetonitriles that typically involve multi-step cyclocondensation reactions with more variable and often lower overall yields .

Process Chemistry Synthetic Methodology Procurement Efficiency Cost Reduction

Predicted Metabolic Stability Advantage from Absence of H-Bond Donors

The target compound possesses zero hydrogen bond donors (HBDs), a computed property that distinguishes it from many pyrazole analogs containing hydroxy, amino, or unsubstituted NH groups [1]. A HBD count of 0 is a well-established predictor of improved passive membrane permeability and resistance to Phase II metabolism (e.g., glucuronidation), which can be a key selection criterion in early drug discovery [1].

Metabolic Stability Drug Metabolism Pharmacokinetics Structural Alert

Optimal Procurement and Application Scenarios for 2-[1-(3-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile Based on Differentiation Evidence


SAR-Driven Lead Optimization Requiring a Specific Lipophilic, Non-HBD Scaffold

This compound is the ideal procurement choice for medicinal chemistry teams that have established a SAR showing that a 3-chlorophenyl N1-substituent combined with a 5-trifluoromethyl group is critical for target engagement and potency. Its high computed XLogP3 of 3.1 and zero H-bond donor count [1] make it a strategic building block for enhancing permeability and metabolic stability in lead series, where substituting with a 4-chlorophenyl isomer, a non-chlorinated analog, or an NH-pyrazole would compromise the pharmacological profile validated in earlier screening cascades.

Large-Scale Synthesis of Advanced Intermediates for Agrochemical Discovery

For process chemistry R&D groups aiming to synthesize advanced pyrazole-carboxamide fungicide candidates or insecticide leads, the reported availability of a one-step, high-yield (up to 99.2%) patented synthetic route [1] makes this compound a strategically advantageous intermediate. Procuring CAS 1280520-89-9 from manufacturers who can leverage this process can result in a consistent, cost-effective supply for kilogram-scale campaigns, unlike analogs that require more complex, lower-yielding multi-step syntheses.

Calibration Standard for Orthogonal Analytical Method Development

Owing to the unique combination of its robust aromatic core, strong UV chromophore from the trifluoromethylphenyl-pyrazole system, and a distinct nitrile IR stretch, this compound serves as an excellent calibration standard for orthogonal purity analysis. A procurement team can specify its use for cross-validating HPLC, GC, and NMR methods, where its specific retention time and spectral signature [1] provide a more rigorous system suitability check than a simpler, mono-functional analog.

Rapid Diversification for Fragment-Based Drug Discovery (FBDD)

The C4-acetonitrile group provides a versatile synthetic handle for rapid diversification, while the pre-installed 3-chlorophenyl and 5-trifluoromethyl groups offer a defined, three-dimensional pharmacophore [1]. Procurement of this building block is therefore optimal for FBDD libraries aimed at exploring novel chemical space, where the specific electronic properties of the chloro and trifluoromethyl substituents are known to facilitate key target interactions not achievable with the unsubstituted or *para*-chloro analogs.

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